molecular formula C13H15N5O2S B4619807 N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide

N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide

Cat. No.: B4619807
M. Wt: 305.36 g/mol
InChI Key: ZLIZLMMFLCPIHF-UHFFFAOYSA-N
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Description

AMPTP is a chemical compound that was first synthesized in 2012 by researchers at the University of California, San Francisco. It is a thioamide derivative of tetrazole, and has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Antimicrobial Properties

N-(4-acetylphenyl)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide and related compounds have been synthesized for their antimicrobial properties. A study demonstrated the antibacterial and antifungal activities of these compounds, showing their potential in addressing microbial infections (Baranovskyi et al., 2018).

Antitumor Activities

This compound has been incorporated into various derivatives for antitumor evaluations. One study designed and synthesized a series of related compounds and tested their anticancer activity across a panel of 57 cell lines. Some of these compounds showed significant efficacy against specific cancer cell lines, indicating their potential as anticancer agents (Mohamed et al., 2016).

Anti-inflammatory and Analgesic Agents

Research into compounds containing this compound has also led to the development of novel anti-inflammatory and analgesic agents. A series of related compounds were synthesized and evaluated, demonstrating significant in vitro anti-inflammatory activity. This suggests their potential use in treating inflammatory conditions and pain management (Shkair et al., 2016).

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-9(19)10-3-5-11(6-4-10)14-12(20)7-8-21-13-15-16-17-18(13)2/h3-6H,7-8H2,1-2H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIZLMMFLCPIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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